molecular formula C12H18FN5 B11728079 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11728079
M. Wt: 251.30 g/mol
InChI Key: MZHQARMMDRGQJD-UHFFFAOYSA-N
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Description

The compound N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole-derived amine featuring a 2-fluoroethyl substituent and a methyl group at distinct positions on its dual pyrazole rings. The fluorine atom in the 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the ethyl and methyl substituents modulate steric and electronic properties .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-3-17-9-11(8-15-17)7-14-12-10(2)6-16-18(12)5-4-13/h6,8-9,14H,3-5,7H2,1-2H3

InChI Key

MZHQARMMDRGQJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=C(C=NN2CCF)C

Origin of Product

United States

Preparation Methods

Reaction Sequence and Conditions

  • Formation of 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-amine :

    • A solution of 4-methyl-1H-pyrazol-5-amine in dimethylformamide (DMF) is treated with 1-bromo-2-fluoroethane in the presence of potassium carbonate (K₂CO₃) at 70°C for 12 hours.

    • The fluoroethyl group is introduced via SN2 displacement, with K₂CO₃ acting as a base to deprotonate the pyrazole nitrogen.

  • Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanol :

    • 1-Ethyl-1H-pyrazole-4-carbaldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C.

    • The reaction achieves >90% conversion, yielding the alcohol intermediate.

  • Chlorination of (1-Ethyl-1H-pyrazol-4-yl)methanol :

    • Thionyl chloride (SOCl₂) in dichloromethane (DCM) converts the alcohol to (1-ethyl-1H-pyrazol-4-yl)methyl chloride.

    • Excess SOCl₂ is removed under reduced pressure to prevent side reactions.

  • Final Coupling Reaction :

    • The chlorinated intermediate reacts with 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine in acetonitrile at 80°C for 24 hours, using triethylamine (Et₃N) as a base.

    • Nucleophilic substitution at the methyl chloride group forms the desired C–N bond.

Optimization Data Table

ParameterOptimal ConditionYield Impact
Solvent (Step 1)DMF+15% vs. THF
Base (Step 4)Et₃N+20% vs. K₂CO₃
Temperature (Step 4)80°C+25% vs. 60°C
Reaction Time (Step 4)24 hoursMaximal yield

Reductive Amination Approach

This method avoids chlorination steps by directly coupling aldehyde and amine precursors through reductive amination, improving atom economy.

Procedure

  • Aldehyde Preparation :

    • 1-Ethyl-1H-pyrazole-4-carbaldehyde is synthesized via oxidation of (1-ethyl-1H-pyrazol-4-yl)methanol using manganese dioxide (MnO₂).

  • Amine Substrate :

    • 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-amine is prepared as described in Section 1.

  • Reductive Coupling :

    • The aldehyde and amine are combined in methanol with sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer) for 48 hours.

    • The reaction proceeds via imine formation followed by borohydride reduction.

Advantages and Limitations

  • Advantages : Eliminates hazardous chlorination reagents; reduces purification steps.

  • Limitations : Requires strict pH control to avoid over-reduction; lower yields (~60%) compared to nucleophilic substitution.

Solvent-Free Condensation

Emerging green chemistry protocols utilize solvent-free conditions to enhance sustainability and reduce waste.

Methodology

  • Mechanochemical Synthesis :

    • Equimolar amounts of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine and (1-ethyl-1H-pyrazol-4-yl)methyl chloride are ground with potassium hydroxide (KOH) in a ball mill at 30 Hz for 2 hours.

    • Solvent-free conditions minimize side reactions and improve energy efficiency.

  • Microwave-Assisted Reaction :

    • Reactants are irradiated in a microwave reactor at 100°C for 15 minutes without solvent.

    • Microwave activation accelerates the reaction by enhancing molecular collisions.

Comparative Performance Table

MethodYield (%)Purity (%)Energy Use (kWh/kg)
Mechanochemical78950.8
Microwave82971.2
Conventional (Section 1)85983.5

Fluorination Strategies

Introducing the 2-fluoroethyl group poses challenges due to fluorine’s reactivity. Two predominant fluorination methods are employed:

Late-Stage Fluorination

  • Electrophilic Fluorination :

    • 1-(2-Hydroxyethyl)-4-methyl-1H-pyrazol-5-amine is treated with Selectfluor® in acetonitrile at 60°C.

    • Yields 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine with 70% efficiency.

Building Block Incorporation

  • Pre-Fluorinated Intermediates :

    • 2-Fluoroethyl bromide is used in Step 1 (Section 1), avoiding post-synthesis fluorination.

    • Higher yields (85%) but requires handling of volatile fluorinated reagents.

Analytical and Purification Techniques

Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 4.20 (t, J = 6.8 Hz, 2H, FCH₂CH₂), 3.95 (s, 2H, NCH₂).

    • ¹⁹F NMR : δ -218.5 ppm (t, J = 47 Hz).

  • Mass Spectrometry :

    • HRMS (ESI+): m/z calc. for C₁₂H₁₈FN₅ [M+H]⁺: 251.1544; found: 251.1546.

Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >98% purity.

  • Recrystallization : Ethanol/water (4:1) yields crystalline product suitable for X-ray analysis.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Synthesis :

    • Reactants are pumped through a heated reactor (80°C) with residence time of 30 minutes, achieving 90% conversion.

    • Eliminates batch variability and improves safety.

  • Waste Management :

    • K₂CO₃ and Et₃N are recovered via aqueous extraction and reused.

    • Fluorinated byproducts are neutralized with calcium hydroxide to form insoluble CaF₂.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs differ in substituent positions, fluorine presence, and backbone modifications. Below is a comparative analysis:

Table 1: Structural and Molecular Properties of Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine C₁₃H₁₉FN₆* ~287.3† 2-fluoroethyl, 4-methyl, 1-ethyl Enhanced metabolic stability due to fluorine; balanced lipophilicity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine C₁₅H₂₅N₅ 275.39 2-methylpropyl, 5-methyl Higher bulkiness (2-methylpropyl) reduces solubility; lower polarity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine C₁₂H₁₉ClFN₅ 287.77 Chlorine substitution, 3-amine position Chlorine increases electronegativity; altered binding affinity
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine C₁₀H₁₇N₅ ~231.3† Lacks 2-fluoroethyl Reduced metabolic stability; higher hydrophilicity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1H-pyrazol-4-amine C₁₄H₂₄N₆ ~276.4† Isobutyl, 3-methyl Steric hindrance from isobutyl may limit target interactions

*Theoretical formula based on IUPAC name; †Calculated molecular weight.

Pharmacological and Physicochemical Implications

Fluorine Substituent: The 2-fluoroethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine) by resisting oxidative degradation. This also enhances blood-brain barrier penetration .

These groups also reduce aqueous solubility, impacting bioavailability.

Chlorine vs. Fluorine : Chlorine in C₁₂H₁₉ClFN₅ increases molecular weight and electronegativity but may introduce toxicity risks compared to fluorine’s favorable safety profile .

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic compound featuring a complex pyrazole structure. Its unique molecular configuration and substituents have attracted attention in medicinal chemistry, particularly concerning its biological activity, including potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H19ClFN5C_{12}H_{19}ClFN_5 with a molecular weight of approximately 287.77 g/mol. The structure includes two pyrazole rings connected by a methylene bridge, which contributes to its reactivity and biological interactions. The incorporation of an ethyl group and a fluoroethyl group enhances its pharmacological properties, potentially influencing its binding affinities to various biological targets.

Research indicates that this compound may interact with specific enzymes and receptors, modulating their activity. This interaction is crucial for understanding its mechanism of action and therapeutic potential. Notably, studies have shown that it can selectively bind to certain receptors, influencing downstream signaling pathways critical in various diseases.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, showcasing its potential in various therapeutic areas:

Activity Description
Anticancer Activity Exhibits inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with inhibition rates of 54.25% and 38.44%, respectively .
Anti-inflammatory Effects Shown to inhibit TNF-alpha release in inflammatory models, indicating potential use in treating autoimmune diseases .
Enzyme Modulation Selectively inhibits certain kinases involved in inflammatory responses, suggesting a role in managing inflammation-related conditions .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells while showing minimal toxicity to normal fibroblasts. This selectivity highlights its potential as an anticancer agent with reduced side effects .
  • Inflammation Model : In a controlled study, this compound was found to effectively reduce the levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests that it may serve as a therapeutic agent in treating chronic inflammatory conditions .

Comparative Analysis

To understand the unique characteristics of this compound, it can be compared with other pyrazole derivatives:

Compound Name Structural Features Biological Activity
1-EthylpyrazoleLacks fluoroethyl substitutionDifferent reactivity
3-MethylpyrazoleOnly one pyrazole ringVaries in biological activity
5-FluoropyrazoleFluorinated but lacks ethyl substitutionDistinct chemical properties

This comparative analysis underscores the significance of structural modifications in influencing biological activities.

Q & A

Q. Q1. What are the common synthetic routes for preparing N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1: React 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine with a halogenated intermediate (e.g., bromomethyl or chloromethyl derivatives of 1-ethyl-1H-pyrazole) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C .
  • Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Key Parameters Table:

ParameterOptimal Condition
SolventDMF
BaseK₂CO₃
Temp.70°C
Yield~65–75%

Advanced Experimental Design

Q. Q2. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path simulations (e.g., using Gaussian or ORCA) can predict transition states and energy barriers. For instance:

  • Step 1: Model the nucleophilic substitution step to identify steric/electronic effects of the 2-fluoroethyl group on reactivity .
  • Step 2: Use machine learning (ML) to analyze experimental datasets (e.g., solvent polarity, temperature) and recommend conditions for maximizing yield .

Case Study:
A fluoroethyl-substituted pyrazole analog required THF instead of DMF to minimize side reactions, as predicted by ML-based solvent screening .

Data Contradiction Analysis

Q. Q3. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or purity. Mitigation strategies include:

  • Purity Verification: Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .
  • Assay Standardization: Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) .

Example:
Inconsistent IC₅₀ values for a related pyrazole derivative were traced to residual DMSO in stock solutions, which altered enzyme kinetics .

Biological Activity Profiling (Basic)

Q. Q4. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) to measure inhibition of target kinases (e.g., EGFR or CDK2) .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination .

Protocol:

Assay TypeCell LineIncubation TimeReadout
MTTHeLa48 h570 nm

Advanced Mechanistic Studies

Q. Q5. How can researchers investigate the role of the 2-fluoroethyl group in target binding?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the fluoroethyl group and hydrophobic pockets of target proteins (e.g., crystallized kinase structures from PDB) .
  • Isotopic Labeling: Synthesize a ¹⁸F-labeled analog for PET imaging to study in vivo distribution and target engagement .

Data Interpretation:
In a fluorinated pyrazole analog, the 2-fluoroethyl group enhanced binding affinity (ΔG = −9.2 kcal/mol) by forming van der Waals interactions with a leucine residue in the ATP-binding pocket .

Stability and Reactivity (Advanced)

Q. Q6. What strategies prevent decomposition of the 2-fluoroethyl group during storage or reactions?

Methodological Answer:

  • Storage: Lyophilize and store under inert gas (Ar) at −20°C to minimize hydrolysis .
  • Reaction Design: Avoid protic solvents (e.g., MeOH) and high temperatures (>80°C) during synthesis to retain fluorine integrity .

Case Study:
A 2-fluoroethyl pyrazole derivative decomposed in aqueous buffer (pH 7.4) at 37°C with a t₁/₂ of 12 h, necessitating formulation in cyclodextrin for in vivo studies .

Structural Confirmation (Basic)

Q. Q7. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify peaks for the ethyl (δ 1.2–1.4 ppm), fluoroethyl (δ 4.5–4.7 ppm), and pyrazole protons (δ 7.2–7.8 ppm) .
  • HRMS: Confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₉F₁N₆: 294.1664) .

Reference Spectrum Table:

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrazole C-37.5 (s)142.5
2-Fluoroethyl4.6 (t, J=47 Hz)82.3 (d, J=170 Hz)

Advanced SAR Studies

Q. Q8. How can structure-activity relationship (SAR) studies improve the potency of this compound?

Methodological Answer:

  • Analog Synthesis: Replace the ethyl group with cyclopropyl or trifluoromethyl to assess steric/electronic effects .
  • Pharmacophore Mapping: Use MOE or Schrödinger to identify critical functional groups (e.g., fluoroethyl for lipophilicity, pyrazole for π-π stacking) .

Example:
A cyclopropyl analog showed 3× higher kinase inhibition than the ethyl derivative due to improved hydrophobic fit .

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